molecular formula C20H24N4O3 B12243492 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B12243492
M. Wt: 368.4 g/mol
InChI Key: SFCFHQCZFXWSCI-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features both oxazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, which are then coupled with piperidine under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activities, it can be explored for therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine apart from similar compounds is its unique combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H24N4O3/c1-13-18(14(2)26-22-13)12-24-9-7-15(8-10-24)20-21-19(23-27-20)16-5-4-6-17(11-16)25-3/h4-6,11,15H,7-10,12H2,1-3H3

InChI Key

SFCFHQCZFXWSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC

Origin of Product

United States

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